[1,1'-biphenyl]-4-yl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN7O/c28-22-10-12-23(13-11-22)35-26-24(31-32-35)25(29-18-30-26)33-14-16-34(17-15-33)27(36)21-8-6-20(7-9-21)19-4-2-1-3-5-19/h1-13,18H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICXICPLDGWEHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC=C(C=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazoloquinazolines and pyrazolo[3,4-d]pyrimidines, have been reported to inhibitPCAF (P300/CBP-associated factor) and CDK2 (Cyclin-dependent kinase 2) , respectively. These proteins play crucial roles in cellular processes such as transcription and cell cycle regulation.
Mode of Action
Similar compounds have been shown to bind to their targets and inhibit their activity. For instance, triazoloquinazolines have been reported to bind to the bromodomain of PCAF, inhibiting its histone acetyltransferase activity. Similarly, pyrazolo[3,4-d]pyrimidines have been shown to inhibit CDK2, a key regulator of cell cycle progression.
Biological Activity
The compound [1,1'-biphenyl]-4-yl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone (CAS Number: 923512-60-1) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C27H22FN7O |
| Molecular Weight | 479.5 g/mol |
| CAS Number | 923512-60-1 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The structure consists of a biphenyl moiety linked to a piperazine ring and a triazolo-pyrimidine scaffold, which is known for its diverse biological activities. The presence of the fluorophenyl group may enhance its pharmacological properties due to the electron-withdrawing effects of fluorine.
Antiviral Properties
Research has indicated that compounds containing the triazolo-pyrimidine scaffold exhibit antiviral activity, particularly against HIV. For instance, derivatives of triazolo-pyrimidines have been shown to inhibit RNase H activity with varying potencies. In a study evaluating several triazolo-pyrimidine derivatives, compounds demonstrated IC50 values in the micromolar range, indicating potential as antiviral agents .
Antitumor Activity
The compound's structural components suggest it may have antitumor properties. Pyrimidine derivatives have been extensively studied for their anticancer potential. For example, pyrimidine-based compounds have demonstrated activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Pyrimidine derivatives are also recognized for their antimicrobial activities. Studies have shown that these compounds can exhibit significant antibacterial effects against strains like E. coli and S. aureus. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis .
Case Studies
-
Antiviral Activity Against HIV
- A study tested various triazolo-pyrimidine derivatives for their ability to inhibit HIV replication in MT-4 cells. While many showed cytotoxic effects at concentrations lower than their antiviral activity, one compound demonstrated a CC50 value significantly higher than its IC50, suggesting a favorable therapeutic index .
- Antitumor Efficacy
- Antimicrobial Screening
Scientific Research Applications
Research indicates that this compound exhibits several promising biological activities:
1. Antioxidant Activity
- Compounds within the triazolo-pyrimidine class have been reported to possess antioxidant properties. These properties may help mitigate oxidative stress in various biological systems, which is crucial for preventing cellular damage.
2. Neuroprotective Effects
- Studies have shown that similar compounds can exhibit neuroprotective effects in models of neurodegenerative diseases. For instance, they have demonstrated significant activity against haloperidol-induced catalepsy and oxidative stress in animal models, suggesting potential therapeutic applications in treating conditions like Parkinson's disease.
3. Antimicrobial Properties
- The presence of the triazole ring is often associated with antimicrobial activity against various pathogens. While specific data on this compound's efficacy against ESKAPE pathogens remains limited, related analogs have shown promise in this area.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (ADME: Absorption, Distribution, Metabolism, Excretion) of this compound is essential for evaluating its therapeutic potential. Preliminary computational studies suggest that it adheres to Lipinski's rule of five, indicating favorable pharmacokinetic properties for oral bioavailability. However, detailed toxicological assessments are necessary to evaluate the safety profiles of this compound before any clinical applications.
Case Studies
Several studies have explored the biological activities of structurally related compounds:
Neuroprotective Study
- A study involving a series of triazolo-pyrimidine derivatives demonstrated significant neuroprotective effects in rodent models. The most active compound showed reduced catalepsy duration compared to controls.
Antimicrobial Screening
- Another study focusing on triazole derivatives tested compounds against various bacterial strains. Results indicated variable potency against Gram-positive and Gram-negative bacteria, suggesting a need for further optimization to enhance efficacy against specific pathogens.
Data Table: Summary of Biological Activities
Q & A
Basic Research Question
- NMR Spectroscopy: H and C NMR to verify substituent positions (e.g., 4-fluorophenyl protons at δ 7.00–7.32 ppm, piperazine methylenes at δ 2.47–3.82 ppm) .
- X-ray Diffraction: Resolves bond lengths and angles (e.g., triazole-pyrimidine dihedral angles < 10°, confirming planarity) .
- Elemental Analysis: Validates purity (e.g., C 65.00%, H 5.50%, N 8.40% for related piperazine derivatives) .
Example Crystallographic Data:
| Parameter | Value | Reference |
|---|---|---|
| Space group | P/c | |
| Bond length (C–N) | 1.33 Å |
How does the compound interact with biological targets, and what assays are used to evaluate this?
Advanced Research Question
- Target Identification: Kinase inhibition assays (e.g., tyrosine kinases) via fluorescence polarization .
- Binding Affinity: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure values .
- Cellular Activity: MTT assays for cytotoxicity (IC values in µM range reported for similar triazolo-pyrimidines) .
Key Finding: The 4-fluorophenyl group enhances hydrophobic interactions with kinase ATP-binding pockets .
What computational approaches are used to predict the compound's binding affinity and pharmacokinetics?
Advanced Research Question
- Docking Studies: AutoDock Vina or Schrödinger Suite to model interactions with kinase targets (e.g., hydrogen bonding with hinge regions) .
- DFT Calculations: Optimize geometry and electron distribution (e.g., HOMO-LUMO gaps correlate with reactivity) .
- ADMET Prediction: SwissADME for logP, solubility, and CYP450 inhibition .
Example DFT Result: The triazole-pyrimidine core exhibits a HOMO energy of -6.2 eV, indicating electrophilic reactivity .
How can researchers resolve discrepancies between in vitro and in vivo activity data?
Advanced Research Question
- Metabolic Stability: Liver microsome assays identify degradation pathways (e.g., cytochrome P450-mediated oxidation) .
- Bioavailability: Pharmacokinetic studies in rodents to assess absorption/distribution (e.g., logD > 3 improves CNS penetration) .
- Formulation: Use of PEGylated nanoparticles to enhance solubility and half-life .
Case Study: Piperazine derivatives with trifluoromethyl groups showed improved metabolic stability (t > 4h in mice) .
What strategies optimize the compound's solubility and stability for pharmacological studies?
Basic Research Question
- Salt Formation: Hydrochloride salts improve aqueous solubility (e.g., 10 mg/mL in PBS) .
- Prodrug Design: Esterification of the methanone group enhances membrane permeability .
- Lyophilization: Stabilize the compound for long-term storage at -20°C .
Critical Parameter: Maintain pH 7.4 to prevent piperazine ring protonation and precipitation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
